

Application Notes and Protocols for the Bromination of Fumaric Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dibromosuccinic acid*

Cat. No.: B146549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of bromine to alkenes is a fundamental reaction in organic chemistry. The bromination of fumaric acid serves as a classic example of stereospecific anti-addition, yielding **meso-2,3-dibromosuccinic acid**. This reaction is of significant interest for understanding reaction mechanisms and for the synthesis of functionalized dicarboxylic acids, which can be valuable intermediates in drug development and materials science. The trans geometry of fumaric acid dictates the formation of a meso product through a cyclic bromonium ion intermediate, which is attacked by a bromide ion from the anti-face.^{[1][2]} This stereochemical outcome is a key concept in asymmetric synthesis.

These application notes provide a detailed overview of the mechanism, experimental protocols, and expected data for the synthesis of **meso-2,3-dibromosuccinic acid** from fumaric acid.

Mechanism of Bromine Addition to Fumaric Acid

The reaction proceeds through an electrophilic addition mechanism.

- Electrophilic Attack and Formation of a Bromonium Ion: The electron-rich double bond of fumaric acid attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate and a bromide

ion.^[1] The bridged bromonium ion is a three-membered ring containing a positively charged bromine atom.

- Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion.^[1] This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition of the two bromine atoms.^{[1][2]}
- Stereochemistry: Due to the trans-configuration of the carboxylic acid groups in fumaric acid and the anti-addition of bromine, the reaction product is the meso-diastereomer of **2,3-dibromosuccinic acid**.^[1] This compound possesses a plane of symmetry and is therefore achiral and optically inactive.

Data Presentation

The following table summarizes the key quantitative data for the bromination of fumaric acid.

Parameter	Value	Reference
<hr/>		
Reactants		
Fumaric Acid (C ₄ H ₄ O ₄) Molar Mass	116.07 g/mol	
Bromine (Br ₂) Molar Mass	159.808 g/mol	
<hr/>		
Product		
meso-2,3-Dibromosuccinic Acid (C ₄ H ₄ Br ₂ O ₄) Molar Mass	275.88 g/mol	[3]
<hr/>		
Reaction Conditions		
Temperature	50-100 °C (boiling water bath)	[4][5][6]
Solvent	Water, Aqueous HBr	[4][6]
<hr/>		
Expected Results		
Theoretical Yield	Varies with scale	
Typical Experimental Yield	63-97.6%	[1][4]
Melting Point	255-260 °C (with decomposition)	[4][6]
<hr/>		
Spectroscopic Data (meso-2,3-Dibromosuccinic Acid)		
¹ H NMR (DMSO-d ₆)	δ ~5.0 ppm (s, 2H), δ ~13.75 ppm (br s, 2H)	[4]
¹³ C NMR (DMSO-d ₆)	δ ~50 ppm (C-Br), δ ~170 ppm (C=O)	[7]
IR (KBr disc, cm ⁻¹)	~3400-2500 (O-H stretch, broad), ~1700 (C=O stretch)	[7]
<hr/>		

Experimental Protocols

Protocol 1: Microscale Bromination in Aqueous Solution

This protocol is adapted from standard microscale laboratory procedures.

Materials:

- Fumaric acid (0.200 g)
- Bromine solution (prepared by dissolving 2.5 mL of bromine in water to a final volume of 25 mL)
- 10 mL round-bottom flask
- Reflux condenser
- Boiling water bath
- Ice-water bath
- Vacuum filtration apparatus (Buchner funnel, filter paper, filter flask)

Procedure:

- Weigh 0.200 g of fumaric acid and transfer it to a 10 mL round-bottom flask.^[5]
- In a fume hood, add 2.5 mL of the prepared bromine solution to the flask.^[5]
- Attach a reflux condenser to the flask.
- Place the flask in a boiling water bath and heat for 12-15 minutes. The reddish-brown color of the bromine should fade as the reaction proceeds, and a white precipitate of the product will form.^{[1][5]} If the solution becomes colorless, add a few more drops of the bromine solution and continue heating for another 2 minutes.^[5]
- After the reaction is complete, cool the reaction mixture in an ice-water bath to maximize crystallization of the product.^{[4][5]}
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold water.

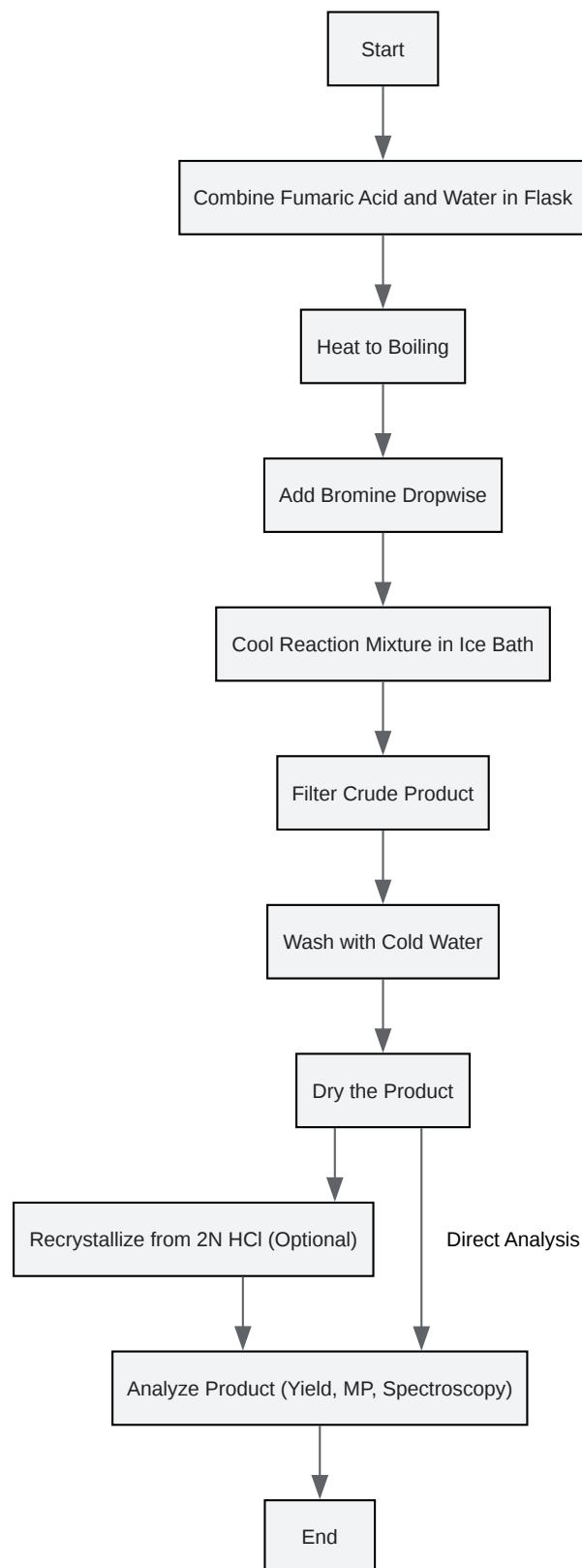
- Dry the product to a constant weight and determine the yield and melting point.

Protocol 2: Larger Scale Synthesis in Water

This protocol is suitable for preparing larger quantities of **meso-2,3-dibromosuccinic acid**.

Materials:

- Fumaric acid (11.6 g, 100 mmol)
- Bromine (5.7 mL, 18 g, 110 mmol)
- Water (40 mL)
- 100 mL two-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Heatable magnetic stirrer and stir bar
- Ice bath
- Suction funnel and filter flask
- 2 N Hydrochloric acid (for recrystallization)


Procedure:

- In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, combine 11.6 g (100 mmol) of fumaric acid and 40 mL of water.[\[4\]](#)
- Heat the mixture to boiling with stirring.[\[4\]](#)
- From the dropping funnel, add 5.7 mL (110 mmol) of bromine dropwise to the boiling solution. Add the bromine at a rate that allows the brown color to disappear before the next drop is added.[\[4\]](#) A slight excess of bromine should be present at the end of the addition.[\[4\]](#)

- After the addition is complete, cool the reaction mixture to room temperature and then in an ice bath to 10 °C. Crystallization should occur during cooling.[4]
- Filter the crude product using a suction funnel and wash it with several 20 mL portions of ice-cold water.[4]
- Dry the crude product to a constant weight.
- For purification, the crude product can be recrystallized from 2 N hydrochloric acid. Note that using boiling water for recrystallization can lead to the elimination of HBr.[4]
- Dry the purified crystals and determine the yield and melting point.

Visualizations

Caption: Mechanism of bromine addition to fumaric acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **meso-2,3-dibromosuccinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. norbidar.com [norbidar.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Solved Prelab Exercises (provide answer on a separate sheet | Chegg.com [chegg.com])
- 6. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Bromination of Fumaric Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146549#mechanism-of-bromine-addition-to-fumaric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com